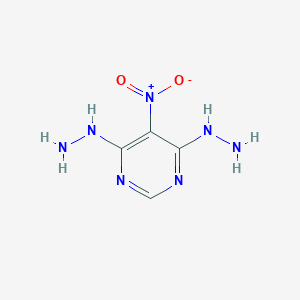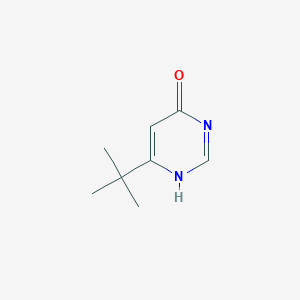
4-t-Butyl-6-hydroxypyrimidine
Vue d'ensemble
Description
4-t-Butyl-6-hydroxypyrimidine, also known as 6-(1,1-Dimethylethyl)-4 (3H)-pyrimidinone, is a chemical compound with the molecular formula C8H12N2O . It is produced by CHEMLYTE SOLUTIONS CO., LTD .
Molecular Structure Analysis
The molecular structure of 4-t-Butyl-6-hydroxypyrimidine consists of 23 atoms: 12 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .Physical And Chemical Properties Analysis
4-t-Butyl-6-hydroxypyrimidine has a molecular weight of 152.19 . More detailed physical and chemical properties are not available in the retrieved papers.Applications De Recherche Scientifique
Anti-Inflammatory Applications
4-t-Butyl-6-hydroxypyrimidine: has been studied for its potential anti-inflammatory properties. Pyrimidines, in general, have shown inhibitory responses against vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The structural activity relationships (SARs) of pyrimidine derivatives provide insights into developing new compounds with enhanced anti-inflammatory activities and minimal toxicity .
Anticancer Activities
The pyrimidine scaffold is a key component in several anticancer drugs. Research indicates that pyrimidine derivatives can be effective in modulating myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . The versatility of the pyrimidine ring allows for a wide range of structural diversity, leading to various biological activities beneficial in cancer treatment .
Antimicrobial and Antifungal Effects
Pyrimidine derivatives, including 4-t-Butyl-6-hydroxypyrimidine , are reported to possess antimicrobial and antifungal properties. These compounds can be synthesized to target specific pathogens, offering a pathway to develop new treatments for infectious diseases .
Cardiovascular Therapeutics
In cardiovascular medicine, pyrimidine derivatives have been used as antihypertensive agents. They can modulate cardiovascular functions, providing a basis for the development of new drugs to treat heart-related conditions .
Neuroprotective Properties
Pyrimidine derivatives have shown potential in neuroprotection, particularly in the context of retinal ganglion cell protection. This suggests that 4-t-Butyl-6-hydroxypyrimidine could be explored for its applications in ocular diseases and preserving vision .
Diabetes Management
The pyrimidine core is present in several antidiabetic medications. It has been used to create DPP-IV inhibitors, which play a significant role in managing type 2 diabetes. This highlights the potential of 4-t-Butyl-6-hydroxypyrimidine in the synthesis of new diabetic treatments .
Antiviral and Anti-HIV Effects
Research has also explored the use of pyrimidine derivatives in antiviral therapies, including treatments for HIV. The structural flexibility of pyrimidines allows for the creation of compounds that can interfere with viral replication processes .
Dermatological Applications
Lastly, pyrimidine derivatives have been associated with treatments for hair disorders. This opens up possibilities for 4-t-Butyl-6-hydroxypyrimidine to be used in developing new therapies for conditions affecting the skin and hair .
Mécanisme D'action
Target of Action
4-t-Butyl-6-hydroxypyrimidine is a pyrimidine derivative. Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory activities Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines, in general, can inhibit the production of nitric oxide (no) in vitro . This suggests that 4-t-Butyl-6-hydroxypyrimidine may interact with its targets to inhibit the production of these inflammatory mediators, thereby exerting its anti-inflammatory effects.
Biochemical Pathways
These could include the pathways involving the inflammatory mediators mentioned above, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Given its potential anti-inflammatory effects, it is likely that this compound acts to reduce inflammation at the molecular and cellular levels by inhibiting the production of key inflammatory mediators .
Propriétés
IUPAC Name |
4-tert-butyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQRLELYJOCYDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355787 | |
| Record name | 4-t-butyl-6-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-t-Butyl-6-hydroxypyrimidine | |
CAS RN |
3438-49-1 | |
| Record name | 6-(1,1-Dimethylethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-t-butyl-6-hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





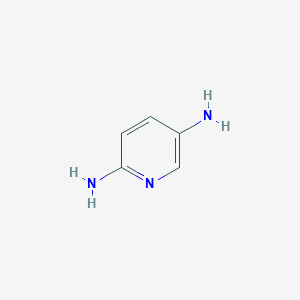
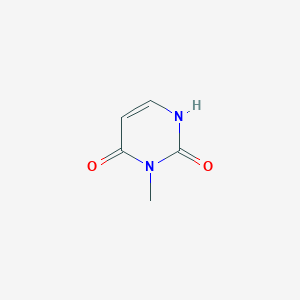
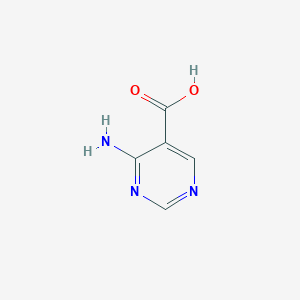


![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)





